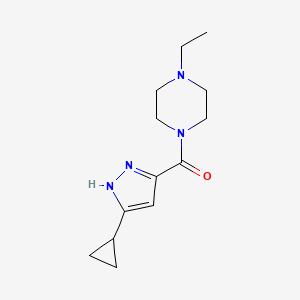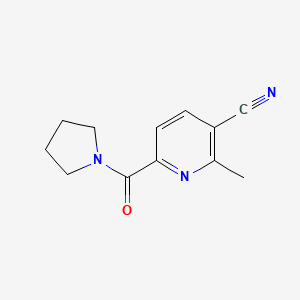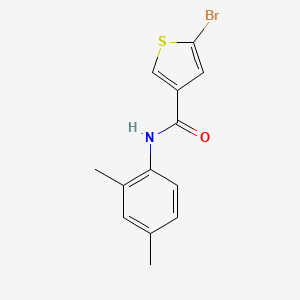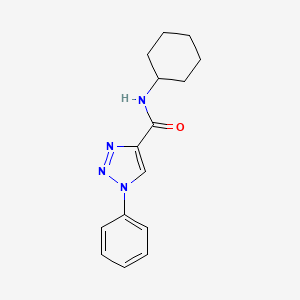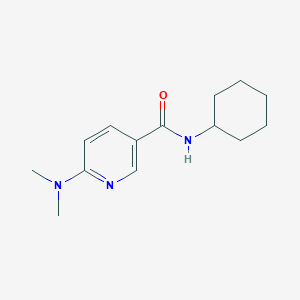
N-cyclohexyl-6-(dimethylamino)pyridine-3-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-cyclohexyl-6-(dimethylamino)pyridine-3-carboxamide, commonly known as CDAP, is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. CDAP belongs to the family of pyridine derivatives and has a molecular formula of C16H24N4O.
作用机制
The mechanism of action of CDAP as a catalyst involves the formation of a complex between CDAP and the substrate. This complex undergoes a nucleophilic attack by the nucleophile, leading to the formation of an intermediate. The intermediate then undergoes a deprotonation step, leading to the formation of the final product.
Biochemical and Physiological Effects:
CDAP has not been extensively studied for its biochemical and physiological effects. However, some studies have suggested that CDAP may have antimicrobial properties and can inhibit the growth of bacteria and fungi. CDAP has also been shown to have anticancer properties and can induce apoptosis in cancer cells.
实验室实验的优点和局限性
CDAP has several advantages as a catalyst in lab experiments. It is stable, easy to handle, and can be easily synthesized. CDAP is also highly selective and can catalyze reactions with high yields. However, CDAP has some limitations as well. It is relatively expensive and may not be suitable for large-scale reactions. CDAP is also sensitive to air and moisture and must be handled with care.
未来方向
CDAP has several potential applications in various fields, and future research can focus on exploring these applications. Some of the future directions for CDAP research include:
1. Developing new synthetic routes for CDAP and its derivatives.
2. Studying the mechanism of action of CDAP and its derivatives in detail.
3. Exploring the potential applications of CDAP in the synthesis of natural products and pharmaceuticals.
4. Investigating the antimicrobial and anticancer properties of CDAP and its derivatives.
5. Developing new methods for the functionalization of CDAP and its derivatives.
Conclusion:
In conclusion, CDAP is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. CDAP is used as a catalyst in various reactions and has several advantages and limitations in lab experiments. CDAP has not been extensively studied for its biochemical and physiological effects, but it has shown promise as an antimicrobial and anticancer agent. Future research can focus on exploring the potential applications of CDAP in various fields and developing new synthetic routes for CDAP and its derivatives.
合成方法
The synthesis of CDAP involves the reaction of N-cyclohexyl-6-chloronicotinamide and dimethylamine in the presence of a base such as sodium hydroxide. The reaction is carried out in a solvent such as ethanol or methanol, and the product is obtained by filtration and recrystallization.
科学研究应用
CDAP has found numerous applications in scientific research, particularly in the field of organic synthesis. CDAP is used as a catalyst in various reactions such as the acylation of alcohols and amines, the esterification of carboxylic acids, and the amidation of carboxylic acids. CDAP has also been used in the synthesis of various natural products and pharmaceuticals.
属性
IUPAC Name |
N-cyclohexyl-6-(dimethylamino)pyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21N3O/c1-17(2)13-9-8-11(10-15-13)14(18)16-12-6-4-3-5-7-12/h8-10,12H,3-7H2,1-2H3,(H,16,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MDDHCEXRYJPDMH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=NC=C(C=C1)C(=O)NC2CCCCC2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-ethyl-7-methylimidazo[1,2-a]pyridine-2-carboxamide](/img/structure/B7502888.png)
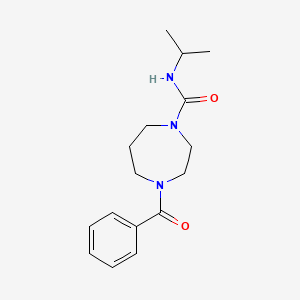
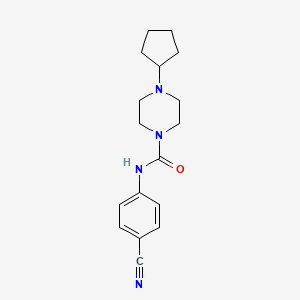
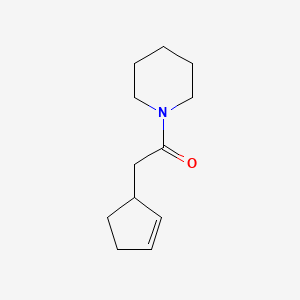
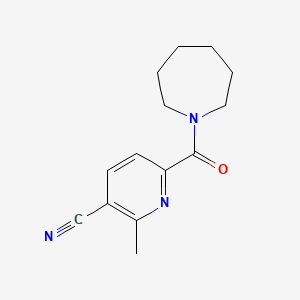
![Methyl 5-[[[2-(3,4-dimethoxyphenyl)-2-(dimethylamino)ethyl]amino]methyl]-2-methylfuran-3-carboxylate](/img/structure/B7502919.png)
![3-[Benzyl-(3-methylbenzoyl)amino]propanoic acid](/img/structure/B7502923.png)
